Oroxin B -

Oroxin B

Catalog Number: EVT-8188601
CAS Number:
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oroxin B is classified as a flavonoid and is specifically categorized under the subclass of flavones. It is predominantly found in the seeds and bark of Oroxylum indicum, a tree native to tropical regions of Asia. The chemical formula of Oroxin B is C27H30O15C_{27}H_{30}O_{15} with a molecular weight of approximately 594.52 g/mol .

Synthesis Analysis

The synthesis of Oroxin B can be achieved through various methods, primarily involving extraction from natural sources. The compound can be isolated from Oroxylum indicum using solvent extraction techniques followed by chromatographic methods such as high-performance liquid chromatography (HPLC).

In laboratory settings, synthetic approaches may include:

  • Total Synthesis: Utilizing organic synthesis techniques to construct the molecule from simpler organic compounds.
  • Semi-synthesis: Modifying naturally occurring flavonoids to yield Oroxin B.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Oroxin B features multiple hydroxyl groups and a complex arrangement of aromatic rings typical of flavonoids. Key structural characteristics include:

  • Aromatic Rings: Three interconnected rings (A, B, and C), with specific substitutions influencing biological activity.
  • Hydroxyl Groups: Contributing to the compound's solubility and reactivity.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized or extracted Oroxin B .

Chemical Reactions Analysis

Oroxin B undergoes various chemical reactions that are significant for its biological activity:

  • Oxidation-Reduction Reactions: The presence of hydroxyl groups allows Oroxin B to participate in redox reactions, which can affect its antioxidant properties.
  • Complex Formation: Oroxin B can form complexes with metal ions, which may enhance its biological efficacy.
  • Glycosylation Reactions: These reactions can modify the compound to enhance its solubility and bioavailability.

These reactions are essential in understanding how Oroxin B interacts with biological systems and contributes to its pharmacological effects .

Mechanism of Action

Oroxin B exhibits several mechanisms of action:

  • Anti-inflammatory Effects: It has been shown to suppress inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
  • Bone Protection: Oroxin B inhibits osteoclastogenesis, thereby reducing bone resorption and potentially serving as an anti-osteoporosis agent .
  • Tumor Suppression: In cancer studies, Oroxin B induces endoplasmic reticulum stress selectively in tumor cells, leading to apoptosis while sparing normal cells .

These mechanisms highlight the compound's potential therapeutic applications in various diseases.

Physical and Chemical Properties Analysis

Oroxin B possesses distinct physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The stability of Oroxin B can be affected by factors such as pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Spectroscopic Properties: Absorption maxima are typically observed in the UV-visible spectrum at wavelengths corresponding to the electronic transitions within its aromatic rings.

These properties influence its formulation in pharmaceutical applications.

Applications

Oroxin B has been explored for various scientific applications:

  • Pharmacological Uses: Its anti-inflammatory and anti-tumor properties make it a candidate for developing treatments for conditions like arthritis, osteoporosis, and certain cancers .
  • Nutraceuticals: Due to its antioxidant capacity, Oroxin B is investigated for use in dietary supplements aimed at promoting health and preventing chronic diseases.
  • Research Tool: In cellular biology studies, it serves as a tool for investigating signaling pathways related to inflammation and apoptosis.
Pharmacological Mechanisms of Action

Modulation of Inflammatory Signaling Pathways

Suppression of TLR4-IκB-NF-κB-IL-6/TNF-α Axis in Metabolic-Associated Fatty Liver Disease

Oroxin B exerts potent anti-inflammatory effects in metabolic-associated fatty liver disease (MAFLD) by targeting the TLR4-NF-κB signaling cascade. In high-fat diet-induced rat models, Oroxin B significantly reduced plasma levels of lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This reduction correlated with decreased hepatic inflammation and fibrosis. Mechanistically, Oroxin B:

  • Downregulated TLR4 expression, inhibiting downstream nuclear factor kappa B (NF-κB) activation
  • Prevented inhibitor of kappa B (IκB) degradation, trapping NF-κB in the cytoplasm
  • Suppressed pro-inflammatory cytokine gene expression (TNF-α, IL-6) via NF-κB pathway inhibition [2] [5]

Concurrently, Oroxin B modulated gut microbiota composition by:

  • Increasing Lactobacillus, Staphylococcus, and Eubacterium (beneficial genera)
  • Decreasing Tomitella, Bilophila, and Faecalibaculum (pathobionts)This rebalancing strengthened intestinal barrier integrity through upregulation of zonula occludens-1 and zonula occludens-2 proteins, reducing endotoxin translocation [2] [5].

Table 1: Effects of Oroxin B on Inflammatory Markers in MAFLD Models

ParameterChange with Oroxin BBiological Significance
Plasma LPS↓ 48-52%Reduced endotoxin influx
TNF-α↓ 45-50%Suppressed hepatic inflammation
IL-6↓ 40-43%Inhibited pro-inflammatory signaling
Hepatic collagen deposition↓ 55-60%Attenuated fibrosis progression
Intestinal ZO-1/ZO-2 expression↑ 3.5-foldEnhanced gut barrier function

Inhibition of PI3K/AKT/mTOR Pathway in Osteoarthritis Pathogenesis

In osteoarthritis, Oroxin B disrupts the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) axis, a critical driver of cartilage degradation. In interleukin-1 beta (IL-1β)-stimulated murine chondrocytes, Oroxin B:

  • Reduced phosphorylation of PI3K (↓62%), AKT (↓58%), and mTOR (↓65%)
  • Rescued autophagy impairment by decreasing mTOR-mediated inhibition of autophagosome formation
  • Reversed IL-1β-induced dysregulation of cartilage matrix proteins:
  • Increased aggrecan (↑3.1-fold) and collagen type II (↑2.8-fold)
  • Decreased matrix metalloproteinase 13 (↓72%) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (↓68%) [3] [9]

Notably, co-administration with the autophagy inhibitor 3-methyladenine abolished Oroxin B's chondroprotective effects, confirming autophagy induction is essential for its therapeutic action. In vivo, intra-articular Oroxin B injections (8 weeks) in destabilized medial meniscus surgery-induced osteoarthritic mice reduced cartilage erosion and synovitis by >50% compared to untreated controls [3] [9].

Table 2: Impact of Oroxin B on Key Osteoarthritis Markers

Molecular TargetRegulation by Oroxin BFunctional Outcome
PI3K phosphorylation↓ 62%Inhibited catabolic signaling cascade
Aggrecan expression↑ 3.1-foldPreserved cartilage extracellular matrix
MMP13 expression↓ 72%Reduced collagen degradation
LC3-II/LC3-I ratio↑ 2.5-foldEnhanced autophagic flux
IL-1β-induced apoptosis↓ 60%Increased chondrocyte survival

Regulation of MAPK/Nuclear Factor Kappa B Signaling in Anti-Tumor Activity

Oroxin B demonstrates multi-targeted anti-tumor activity through concerted modulation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B pathways:

  • In hepatocellular carcinoma, Oroxin B downregulated microRNA-221 (↓2.93-fold), relieving its suppression of phosphatase and tensin homolog. This inactivation of the PI3K/AKT pathway promoted apoptosis in HepG2 cells and diethylnitrosamine-induced rat models. Concurrently, it reduced cyclooxygenase-2 (↓55%) and vascular endothelial growth factor (↓52%), impairing tumor angiogenesis [4] [10].
  • In B-cell lymphoma, Oroxin B selectively induced tumor-suppressive endoplasmic reticulum stress by:
  • Upregulating DNA damage-inducible transcript 3 (CHOP/GADD153) (↑4.2-fold)
  • Suppressing glucose-regulated protein 78 (↓78%) via the MKK3–p38–CHOP axisThis preferential activation of pro-apoptotic endoplasmic reticulum stress in malignant cells resulted in >70% tumor growth inhibition in xenograft models without significant toxicity [6] [10].
  • Cross-talk modulation: Oroxin B simultaneously inhibited nuclear factor kappa B-dependent survival signals while activating p38 MAPK-mediated apoptosis, creating a synthetic lethality in cancer cells. This dual regulation explains its efficacy against diverse malignancies (liver cancer, lymphoma, osteosarcoma) [4] [6] [10].

Properties

Product Name

Oroxin B

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2

InChI Key

HAYLVXFWJCKKDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.